![molecular formula C21H23N5O5S B2898127 2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 906226-36-6](/img/structure/B2898127.png)
2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
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Description
2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H23N5O5S and its molecular weight is 457.51. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Derivative Formation
Research has explored the synthesis of various pyrimidinone and oxazinone derivatives fused with thiophene rings, indicating the interest in such compounds for their potential antimicrobial properties and as a basis for developing new pharmaceutical agents. For example, the synthesis and antimicrobial activity of pyridines, pyrimidinones, oxazinones, and their derivatives using citrazinic acid as a starting material have been documented, highlighting the methodological advances in creating compounds with potential therapeutic applications (A. Hossan et al., 2012).
Antitumor and Antimicrobial Applications
Another area of interest is the antitumor and antimicrobial potential of related compounds. For instance, the synthesis, antitumor activity, molecular docking, and DFT study of novel pyrimidiopyrazole derivatives have been investigated, demonstrating significant in vitro antitumor activity against specific cell lines and highlighting the utility of such compounds in cancer research (Asmaa M. Fahim et al., 2019).
Drug Development and Chemical Analysis
The development of new drugs and the analysis of chemical properties of compounds also represent significant research applications. Studies on the synthesis and bioevaluation of new vascular-targeting and anti-angiogenic agents, such as thieno[2,3-d]pyrimidin-4(3H)-ones, exemplify the exploration of novel therapeutic agents for cancer treatment (Madeleine Gold et al., 2020).
properties
IUPAC Name |
2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5S/c1-25-18-16(20(28)26(2)21(25)29)19(24-17(23-18)11-5-6-11)32-10-15(27)22-12-7-8-13(30-3)14(9-12)31-4/h7-9,11H,5-6,10H2,1-4H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRKXTDUGBSFKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CC3)SCC(=O)NC4=CC(=C(C=C4)OC)OC)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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